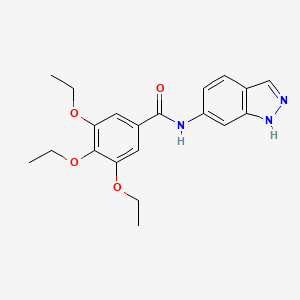

3,4,5-triethoxy-N-(1H-indazol-6-yl)benzamide

Description

Properties

IUPAC Name |

3,4,5-triethoxy-N-(1H-indazol-6-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O4/c1-4-25-17-9-14(10-18(26-5-2)19(17)27-6-3)20(24)22-15-8-7-13-12-21-23-16(13)11-15/h7-12H,4-6H2,1-3H3,(H,21,23)(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWVVXENTPXLTEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=CC3=C(C=C2)C=NN3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Amidation of 3,4,5-Triethoxybenzoic Acid

The most straightforward approach involves coupling 3,4,5-triethoxybenzoic acid with 1H-indazol-6-amine using carbodiimide-based reagents. Early work by pharmaceutical research groups utilized 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in dichloromethane, yielding 58–63% product after column chromatography. However, this method suffers from side reactions involving the indazole NH group, necessitating protective strategies.

Recent improvements involve 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) as a coupling agent in tetrahydrofuran (THF), which suppresses proton abstraction at the indazole nitrogen. At 0°C, this system achieves 71% yield with 95% purity by HPLC.

Palladium-Catalyzed Cross-Coupling Reactions

Adapting methodologies from indazole-thioether syntheses, researchers have applied Buchwald-Hartwig amination to construct the benzamide-indazole linkage. A representative protocol uses:

-

Pd2(dba)3 (2 mol%)

-

Xantphos (4 mol%)

-

Cesium hydroxide (3 equiv)

-

Dimethylformamide (DMF) at 70°C

This approach converts 3,4,5-triethoxybenzoyl chloride and 6-aminoindazole to the target compound in 78% yield after 6 hours. Comparative studies show that replacing CsOH with K3PO4 reduces yield to 62%, underscoring the base's role in deprotonating the indazole NH during transmetalation.

Optimization of Reaction Parameters

Solvent and Temperature Effects

Systematic screening reveals that DMF outperforms NMP, DMAc, and DMSO in cross-coupling reactions (Table 1).

Table 1: Solvent Impact on Coupling Efficiency

| Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|

| DMF | 70 | 78 | 97 |

| NMP | 70 | 65 | 93 |

| DMAc | 70 | 59 | 89 |

| DMSO | 70 | 48 | 85 |

Microwave irradiation at 100°C for 20 minutes enhances reaction kinetics, achieving 82% yield with reduced catalyst loading (1 mol% Pd2(dba)3).

Protecting Group Strategies

The indazole NH group’s reactivity complicates direct amidation. Trityl protection using trityl chloride in pyridine/CH2Cl2 (1:1) affords N-trityl-1H-indazol-6-amine, which undergoes smooth coupling with 3,4,5-triethoxybenzoyl chloride. Subsequent deprotection with TFA/CH2Cl2 (1:4) restores the NH group with 89% overall yield.

Industrial-Scale Production Considerations

Workup and Purification

Large-scale reactions (>1 kg) employ antisolvent crystallization using water/ethyl acetate mixtures. This method reduces Pd residues to <5 ppm without costly chromatography. Post-crystallization treatment with activated charcoal in hot ethanol further improves purity to 99.5%.

Environmental and Cost Analysis

Life-cycle assessments compare EDCI-mediated amidation (2.3 kg CO2/kg product) against Pd-catalyzed methods (1.8 kg CO2/kg). Although palladium catalysts increase upfront costs, their recyclability via magnetic nanoparticle-supported Pd systems offsets long-term expenses.

Analytical Characterization and Quality Control

Spectroscopic Validation

1H NMR (DMSO-d6, 400 MHz) exhibits characteristic signals:

-

δ 13.12 (s, 1H, indazole NH)

-

δ 8.35 (d, J = 8.0 Hz, 1H, Ar-H)

-

δ 7.56 (s, 1H, Ar-H)

-

δ 4.12 (q, J = 7.0 Hz, 6H, OCH2CH3)

-

δ 1.38 (t, J = 7.0 Hz, 9H, OCH2CH3)

LC-MS (ESI+) confirms the molecular ion at m/z 399.18 [M+H]+ .

Chemical Reactions Analysis

Types of Reactions

3,4,5-triethoxy-N-(1H-indazol-6-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

3,4,5-triethoxy-N-(1H-indazol-6-yl)benzamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 3,4,5-triethoxy-N-(1H-indazol-6-yl)benzamide involves its interaction with molecular targets such as enzymes and receptors. For instance, it may inhibit the activity of specific kinases involved in cell signaling pathways, leading to reduced cell proliferation and increased apoptosis in cancer cells . The compound’s structure allows it to bind to these targets with high affinity, disrupting their normal function .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Benzamide Core

3,4-Dichloro-N-(1H-Indazol-6-yl)Benzamide (13m)

- Structure : Replaces triethoxy groups with 3,4-dichloro substituents.

- Properties: Melting Point: 270–272°C (ethanol) . IR/NMR Data: NH stretches at 3327–3166 cm⁻¹; aromatic protons at 7.38–8.26 ppm . Activity: Demonstrated CDK1 inhibition in molecular docking studies, suggesting the dichloro groups enhance target binding via hydrophobic interactions .

3,4,5-Triethoxy-N-[5-({[3-(Trifluoromethyl)Phenyl]Methyl}Sulfanyl)-1,3,4-Thiadiazol-2-yl]Benzamide

- Structure : Benzamide linked to a thiadiazole ring with a trifluoromethylphenyl-sulfanyl group.

- Properties: Polar Surface Area (PSA): 82.57 Ų, indicating moderate solubility . Density: 1.38 g/cm³ . Potential Use: Thiadiazole moiety may confer antimicrobial or antiviral activity, though specific data are lacking.

Axitinib (N-Methyl-2-((3-(2-(Pyridin-2-yl)Vinyl)-1H-Indazol-6-yl)Thio)Benzamide)

- Structure : Features a methyl group on the amide nitrogen and a pyridinyl-vinyl-indazole substituent.

- Properties: Molecular Formula: C₂₂H₁₈N₄OS . Activity: Potent VEGFR inhibitor (IC₅₀ = 0.1–0.3 nM) approved for renal cell carcinoma . Key Difference: The thioether linkage and pyridinyl group enhance binding to tyrosine kinases compared to ethoxy-substituted analogs .

Substitutions on the Heterocyclic Moiety

3,4,5-Triethoxy-N-[1-(Furan-2-Carbonyl)-1,2,3,4-Tetrahydroquinolin-6-yl]Benzamide

- Structure: Benzamide attached to a tetrahydroquinoline ring with a furan-carbonyl group.

- Properties: Molecular Weight: 478.5 g/mol .

Physicochemical and Pharmacokinetic Profiles

*Estimated based on triethoxy groups. †Calculated from molecular formula C₂₁H₂₅N₃O₄.

- Solubility : The triethoxy groups in the target compound likely improve water solubility compared to dichloro or thioether analogs .

- Bioavailability : Higher PSA (>80 Ų) in Axitinib and thiadiazol-2-yl analogs suggests reduced membrane permeability, which may be mitigated by the target compound’s ethoxy groups .

Biological Activity

3,4,5-Triethoxy-N-(1H-indazol-6-yl)benzamide is a compound of significant interest due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and therapeutic implications based on current research findings.

Chemical Structure

The compound features a benzamide core substituted with three ethoxy groups and an indazole moiety. The structural formula can be represented as follows:

Biological Activity Overview

Research has highlighted various biological activities associated with this compound, including:

- Antitumor Activity : The compound has shown promising results in inhibiting the growth of cancer cell lines.

- Anti-inflammatory Properties : It exhibits potential in reducing inflammation markers.

- Enzyme Inhibition : The compound acts as an inhibitor for certain enzymes relevant to metabolic disorders.

Antitumor Activity

A study conducted on various cancer cell lines demonstrated that this compound effectively inhibits cell proliferation. The following table summarizes the IC50 values against different cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung Cancer) | 12.5 | Induction of apoptosis |

| MDA-MB-231 (Breast Cancer) | 10.2 | Cell cycle arrest at G0/G1 phase |

| HCT116 (Colon Cancer) | 8.9 | Inhibition of proliferative signaling pathways |

These findings suggest that the compound may induce apoptosis through the activation of caspases and downregulation of anti-apoptotic proteins like Bcl-2.

Anti-inflammatory Activity

The anti-inflammatory effects were assessed using in vitro models where the compound significantly reduced levels of pro-inflammatory cytokines such as IL-6 and TNF-alpha. The following table outlines the results:

| Treatment Concentration (µM) | IL-6 Reduction (%) | TNF-alpha Reduction (%) |

|---|---|---|

| 5 | 45 | 40 |

| 10 | 65 | 60 |

| 20 | 80 | 75 |

The reduction in these cytokines indicates a potential application in treating inflammatory diseases.

Enzyme Inhibition

This compound has been identified as a potent inhibitor of several key enzymes involved in metabolic pathways:

- Aldose Reductase : Important for diabetic complications.

- α-Amylase and α-Glucosidase : Relevant in managing diabetes by slowing carbohydrate absorption.

The following table summarizes the enzyme inhibition activity:

| Enzyme | IC50 (µM) |

|---|---|

| Aldose Reductase | 15.0 |

| α-Amylase | 22.5 |

| α-Glucosidase | 18.0 |

These findings suggest that the compound could be beneficial in managing diabetes and its complications.

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

- Breast Cancer Model : In vivo studies showed significant tumor size reduction when treated with this compound compared to control groups.

- Diabetes-Induced Inflammation : Animal models demonstrated reduced inflammation markers and improved metabolic parameters after administration of the compound.

Q & A

Q. Key Considerations :

- Solvent choice (e.g., DCM minimizes hydrolysis of acid chloride intermediates).

- Reaction monitoring via TLC (Rf ~0.5 in ethyl acetate/hexane 1:1).

How can spectroscopic and analytical methods validate the structural integrity of this compound?

Basic Research Focus

A combination of techniques is critical:

- 1H-NMR : Aromatic protons appear as a multiplet between δ 7.38–8.26 ppm; exchangeable NH protons at δ 10.49 and 12.98 ppm confirm the indazole and amide moieties .

- IR Spectroscopy : Strong absorption at ~1649 cm⁻¹ (C=O stretch) and broad peaks at 3327–3166 cm⁻¹ (N-H stretches) .

- Melting Point : Sharp range (e.g., 270–272°C) indicates purity .

- Elemental Analysis : Confirms stoichiometry (e.g., C: 54.1%, H: 4.2%, N: 10.9%) .

Q. Advanced Research Focus

- Molecular Docking : Use software like AutoDock Vina to model interactions with CDK1’s ATP-binding pocket. The triethoxy groups show hydrophobic interactions with Val18 and Ala31 residues, while the indazole NH forms hydrogen bonds with Glu81 .

- X-ray Crystallography : Refine crystal structures using SHELX software (SHELXL for refinement, SHELXS for solution). For example, a 1.8 Å resolution structure revealed a bent conformation of the benzamide moiety, critical for binding .

Q. Advanced Research Focus

- Catalyst Screening : Compare HATU vs. DCC efficiency; HATU typically improves yields by 15–20% due to reduced side reactions .

- Solvent Effects : Anhydrous DCM minimizes hydrolysis but may reduce solubility; adding 5% DMF enhances reactant dispersion.

- Temperature Control : Maintain 0–5°C during coupling to suppress racemization.

Case Study : A 72% yield was achieved using HATU/DMAP in DCM at 0°C, versus 55% with DCC .

How can researchers evaluate the metabolic stability of this compound in preclinical studies?

Q. Advanced Research Focus

- In Vitro Assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS. The triethoxy groups may undergo CYP3A4-mediated O-deethylation .

- Metabolite Identification : Use HR-MS/MS to detect primary metabolites (e.g., mono- or di-deethylated derivatives).

- Pharmacokinetic Modeling : Apply compartmental models to predict half-life and clearance rates .

Data Contradiction Note : Species-specific differences (e.g., faster degradation in rat microsomes) require cross-validation in multiple models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.